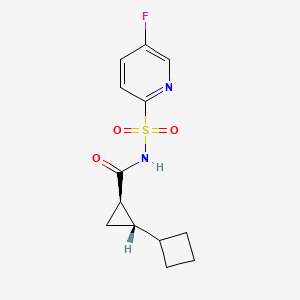
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the inhibition of PARP-1, which leads to the accumulation of DNA damage and ultimately, cell death. This has been observed in various cancer cell lines, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. However, its effects on normal cells and tissues are yet to be fully elucidated.
実験室実験の利点と制限
The advantages of using (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in lab experiments include its high potency and specificity towards PARP-1, making it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its limitations include its potential toxicity towards normal cells and tissues, which requires careful optimization of dosage and treatment duration.
将来の方向性
The potential applications of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in the field of medicinal chemistry are vast. Some of the future directions include:
1. Development of novel PARP inhibitors based on the structure of this compound.
2. Optimization of dosage and treatment duration to minimize toxicity towards normal cells and tissues.
3. Investigation of the effects of this compound on different types of cancer.
4. Evaluation of the potential of this compound as a radiosensitizer in cancer therapy.
5. Investigation of the effects of this compound on DNA repair and cell death pathways in normal cells and tissues.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and specificity towards PARP-1 make it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its potential toxicity towards normal cells and tissues requires careful optimization of dosage and treatment duration. Further research is needed to fully elucidate its biochemical and physiological effects and its potential applications in cancer therapy.
合成法
The synthesis of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the reaction of cyclobutylamine with 5-fluoro-2-pyridinesulfonyl chloride followed by the addition of cyclopropanecarboxylic acid. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against the enzyme PARP-1, which is involved in DNA repair and cell death pathways. This makes it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-9-4-5-12(15-7-9)20(18,19)16-13(17)11-6-10(11)8-2-1-3-8/h4-5,7-8,10-11H,1-3,6H2,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMLOQOUPEIBB-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,7aS)-N-[2-(1H-indol-4-yl)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339031.png)
![(2S,3aS,7aS)-2-phenyl-N-[[4-(propylamino)phenyl]methyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339036.png)
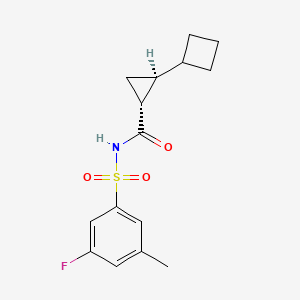
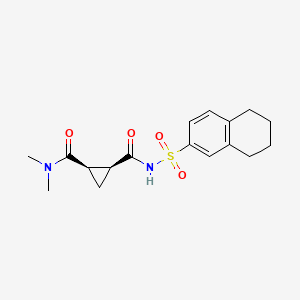

![(1R,2S)-2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-N,1-N-dimethylcyclopropane-1,2-dicarboxamide](/img/structure/B7339051.png)
![(1R,2S)-2-cyclobutyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]sulfonylcyclopropane-1-carboxamide](/img/structure/B7339064.png)
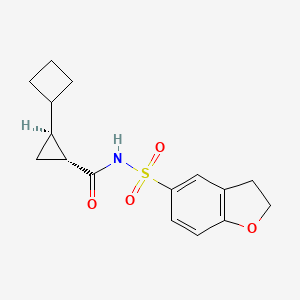
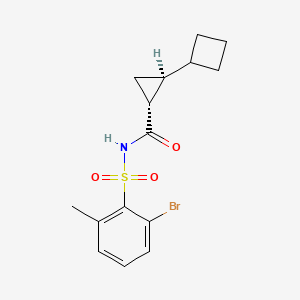
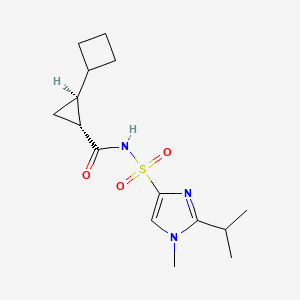
![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
![[2-anilino-4-(trifluoromethyl)pyrimidin-5-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7339120.png)
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
